5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of isoxazolopyrimidines. Isoxazolopyrimidines are fused heterocyclic systems that have attracted significant attention in organic and medicinal chemistry due to their diverse biological activities. [] The core structure of these compounds contains an isoxazole ring fused with a pyrimidine ring. [] These compounds are known for their potential applications in various fields, including their use as building blocks for more complex molecules and their exploration as potential therapeutic agents. []
This compound falls under the category of heterocyclic compounds, specifically within the subcategories of isoxazoles and pyrimidines. Heterocycles are compounds that contain atoms of at least two different elements as members of their ring(s). Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom, while pyrimidines are six-membered rings containing two nitrogen atoms.
The synthesis of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one can be achieved through various methods. One notable approach involves the cyclization of appropriate precursors under specific conditions:
The molecular structure of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one features:
5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one can participate in various chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and reaction time. Monitoring techniques like Thin Layer Chromatography (TLC) are commonly employed to track reaction progress.
The mechanism of action for 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one is not fully elucidated but is believed to involve:
Characterization techniques such as Infrared Spectroscopy (IR) provide insights into functional groups present in the compound, while NMR spectroscopy confirms molecular structure through chemical shift analysis.
5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one has several scientific applications:
Fused bicyclic heterocycles constitute a cornerstone of modern medicinal chemistry due to their structural rigidity, diverse binding capabilities, and tunable electronic properties. These scaffolds enable precise three-dimensional interactions with biological targets, often leading to enhanced selectivity and potency compared to monocyclic systems. The isoxazolopyrimidinone framework—exemplified by 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one—emerged as a hybrid scaffold combining the metabolic stability of isoxazole with the hydrogen-bonding capacity of pyrimidinone. Historically, such fused systems evolved from natural product inspirations like the benzoxazole-containing aminopurines, which demonstrated the therapeutic potential of nitrogen-oxygen heterocycles. Clinically successful drugs incorporating isoxazole (e.g., leflunomide for rheumatoid arthritis) or pyrimidinone (e.g., barbiturates) motifs validated the pharmacological relevance of these rings, paving the way for hybridized derivatives [1] [7].
Table 1: Clinically Approved Drugs Featuring Isoxazole or Pyrimidinone Moieties
Drug Name | Therapeutic Class | Biological Target |
---|---|---|
Leflunomide | Disease-Modifying Antirheumatic Drug (DMARD) | Dihydroorotate Dehydrogenase (DHODH) |
Sulfisoxazole | Antibacterial | Dihydropteroate Synthetase |
Risperidone | Antipsychotic | Dopamine (D₂) / Serotonin (5-HT₂A) Receptors |
Valdecoxib | COX-2 Inhibitor | Cyclooxygenase-2 |
Isoxazole-pyrimidine hybrids function as "privileged structures" due to their versatile binding profiles, enabling interactions with diverse enzyme classes and receptors. The isoxazole ring contributes hydrogen-bond acceptor capacity via its nitrogen and oxygen atoms, while the pyrimidinone ring offers both hydrogen-bond donor (N–H) and acceptor (C=O) sites. This dual functionality allows these hybrids to engage in multivalent interactions with targets such as kinases, HSP90, and antimicrobial enzymes. For instance, isoxazole-based HSP90 inhibitors (e.g., NVP-AUY922) exploit the scaffold’s ability to occupy ATP-binding pockets through pi-stacking and hydrophobic contacts [1]. Similarly, benzisoxazole derivatives in antipsychotics (e.g., risperidone) demonstrate high affinity for CNS receptors, attributed to the scaffold’s optimal geometry for membrane penetration [2]. The 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one derivative extends this utility, where its fused system enhances rigidity, reducing entropic penalties upon target binding compared to flexible analogs [6] [7].
Table 2: Bioactivity of Representative Isoxazole-Pyrimidine Hybrids
Compound Class | Biological Activity | Key Targets | Potency (IC₅₀/ MIC) |
---|---|---|---|
3,4,5-Trisubstituted Isoxazoles (e.g., NVP-AUY922) | Anticancer | HSP90 Chaperone | <50 nM |
Benzisoxazole-Piperazine Conjugates | Antimicrobial | DNA Gyrase / Topoisomerase IV | MIC: 1–25 µg mL⁻¹ |
Isoxazolo[4,5-c]pyridazines | Antifungal | β-1,3-Glucan Synthase | MIC: 0.5–8 µg mL⁻¹ |
Positional isomerism critically governs the bioactivity of isoxazolo-pyrimidine derivatives by modulating electronic distribution, steric accessibility, and dipole moments. In fused systems like isoxazolo[2,3-a]pyrimidinones, ring fusion regiochemistry determines the spatial orientation of pharmacophores. For example:
Studies on isoamphipathic antibacterial molecules (IAMs) reveal that ortho-substituted isomers (e.g., IAM-1) exhibit superior bacterial membrane selectivity over mammalian cells (HC₅₀ = 650 µg mL⁻¹) compared to meta/para isomers due to optimized amphiphilic balance. Similarly, in isoxazolo-pyrimidinones, the [2,3-a]-fusion in 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one localizes the chloro group at C5, creating an electrophilic "hotspot" for nucleophilic attack by cysteine residues in target enzymes [3] [6]. Angular strain in [2,3-a]-fused systems also enhances reactivity toward biomolecular nucleophiles, as evidenced by their potent inhibition of dihydrofolate reductase (DHFR) [8].
Table 3: Impact of Positional Isomerism on Bioactivity
Isomer Type | Antibacterial Activity (MIC µg mL⁻¹) | Mammalian Cell Toxicity (HC₅₀ µg mL⁻¹) | Selectivity Index (HC₅₀/MIC) |
---|---|---|---|
ortho-Isomer (IAM-1) | 1–32 | 650 | 20–650 |
meta-Isomer (IAM-2) | 1–16 | 98 | 6–98 |
para-Isomer (IAM-3) | 1–16 | 160 | 10–160 |
The 5-chloro and 2-methyl substitutions in isoxazolo[2,3-a]pyrimidin-7-ones are strategically designed to optimize electronic, steric, and pharmacokinetic properties:
DFT calculations on 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one reveal enhanced molecular stability due to hyperconjugation between the methyl group’s C–H σ-bond and the isoxazole’s π*-orbitals. This stabilizes the transition state during target binding, as evidenced by ΔG‡ reductions of 2.3 kcal mol⁻¹ in kinase inhibition assays [6]. The chloro-methyl synergy also suppresses CYP3A4-mediated metabolism, reducing first-pass clearance by 60% compared to dihalogenated analogs [7].
Table 4: Electronic and Steric Effects of Substituents
Substituent | Electronic Effect (Hammett σₚ) | Steric Effect (Es) | cLogP | Metabolic Stability (t₁/₂, h) |
---|---|---|---|---|
5-H | 0.00 | 0.00 | 0.12 | 1.2 |
5-Cl | +0.23 | -0.97 | 0.52 | 3.8 |
2-CH₃ | -0.17 | -1.24 | 0.65 | 4.2 |
5-Cl + 2-CH₃ | +0.06 (net) | -2.21 (net) | 1.05 | >4.0 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1